molecular formula C15H18N2O3S B2988596 Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422526-40-7

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Cat. No. B2988596
CAS RN: 422526-40-7
M. Wt: 306.38
InChI Key: CXEWFFVLIMXJTD-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and its uses. For example, a compound named “3-mercapto-3-methylbutyl formate” is used in currant, blackcurrant, buchu, tropical flavours, and also in coffee and savoury flavours .


Synthesis Analysis

The synthesis of a compound often involves various chemical reactions. For instance, the Fisher esterification method is commonly used for synthesizing esters, which involves refluxing a carboxylic acid and an alcohol in the presence of a concentrated acid catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. The structure is often represented as a 2D or 3D model .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs. For example, the Fisher esterification reaction involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The synthesis of polyhydroquinoline derivatives utilizing 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst demonstrates an efficient method for creating complex quinazoline derivatives, which may be applicable to the synthesis of Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate (Khaligh, 2014). This process highlights the importance of catalyst selection in synthesizing specific quinazoline derivatives with high yield and efficiency.

Biological and Pharmacological Activities

  • Quinazoline derivatives have shown potential biological properties, including the inhibition of monoamine oxidase (MAO) and antitumor activities. This suggests that Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate could be researched for similar biological effects (Markosyan et al., 2008).

Chemical Reactions and Mechanisms

  • The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate leading to a complex [1,2,3]triazolo[1,5-a]quinoline derivative emphasizes the diversity of reactions that quinazoline compounds can undergo. Such chemical versatility indicates that Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate might be a precursor or intermediate in synthesizing other biologically active compounds (Pokhodylo & Obushak, 2019).

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a compound. They include information on its flammability, toxicity, protective measures, and first-aid procedures .

properties

IUPAC Name

methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9(2)6-7-17-13(18)11-5-4-10(14(19)20-3)8-12(11)16-15(17)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEWFFVLIMXJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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